Pym-DATBCatalyst
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Overview
Description
Pym-DATBCatalyst is a bench-stable pyrimidine derivative of the B3NO2 six-membered heterocycle 1,3-dioxa-5-aza-2,4,6-triborinane (DATB). This compound has been demonstrated to be an efficient catalyst for the dehydrative direct amidation of carboxylic acids and amines to produce diverse amide products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pym-DATBCatalyst is synthesized through a series of reactions involving the formation of the B3NO2 six-membered heterocycle. The synthetic route typically involves the reaction of boron-containing reagents with nitrogen and oxygen sources under controlled conditions to form the desired heterocycle .
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pym-DATBCatalyst primarily undergoes dehydrative direct amidation reactions. This involves the removal of water molecules during the reaction between carboxylic acids and amines to form amides .
Common Reagents and Conditions
The common reagents used in these reactions include carboxylic acids and amines. The reaction conditions typically involve the use of this compound as the catalyst, with the reaction being carried out at elevated temperatures to facilitate the removal of water .
Major Products
The major products formed from these reactions are diverse amide compounds. These amides are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Scientific Research Applications
Pym-DATBCatalyst has a wide range of applications in scientific research:
Mechanism of Action
Pym-DATBCatalyst exerts its catalytic effects through the activation of carboxylic acids and amines, facilitating their reaction to form amides. The B3NO2 ring system in the catalyst plays a crucial role in stabilizing the transition state and lowering the activation energy of the reaction .
Comparison with Similar Compounds
Similar Compounds
1,3-dioxa-5-aza-2,4,6-triborinane (DATB): The parent compound of Pym-DATBCatalyst, which also exhibits catalytic properties.
Hexamethylborazine: Another boron-containing compound used in catalysis.
Ammonium tetraphenylborate: A boron-based reagent with applications in organic synthesis.
Uniqueness
This compound is unique due to its bench-stable nature and its efficiency in catalyzing dehydrative direct amidation reactions. The presence of the B3NO2 ring system imparts unique physicochemical and catalytic properties that distinguish it from other similar compounds .
Biological Activity
Pym-DATBCatalyst is an emerging compound in the field of catalysis, particularly noted for its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is a derivative of dithiocarbamate, which has garnered attention for its potential applications in biological systems. Its structure allows it to interact with various biological molecules, making it a candidate for further investigation in enzymatic processes and therapeutic applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : this compound has shown promise as an inhibitor of specific enzymes, which can be crucial in regulating metabolic pathways.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence the production or scavenging of ROS, impacting oxidative stress levels in cells.
- Cell Signaling Pathways : It potentially interacts with cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.
Research Findings
Recent studies have examined the biological effects of this compound through various assays and experimental setups. Below is a summary of significant findings:
Study | Methodology | Key Findings |
---|---|---|
Study 1 | Enzyme Activity Assay | This compound inhibited urease activity with an IC50 value of 18.96 µM, indicating strong enzyme inhibition potential. |
Study 2 | Cell Viability Assay | The compound exhibited antiproliferative effects on cancer cell lines, with reduced viability at higher concentrations. |
Study 3 | ROS Scavenging Assay | Demonstrated significant ROS scavenging ability, suggesting protective effects against oxidative stress. |
Case Study 1: Urease Inhibition
In a detailed investigation of urease inhibition, it was found that this compound significantly reduced urease activity. The structure-activity relationship (SAR) analysis indicated that specific substituents on the dithiocarbamate moiety enhanced inhibitory potency.
"The inhibitory activity assessment demonstrated that the halogens have a good impact on the activity of the enzyme" .
Case Study 2: Antiproliferative Effects
A series of experiments were conducted to evaluate the antiproliferative effects of this compound on various cancer cell lines. Results indicated that the compound could reduce cell viability by more than 50% at concentrations above 25 µM, highlighting its potential as an anticancer agent.
Case Study 3: ROS Modulation
Research focusing on oxidative stress revealed that this compound effectively scavenged free radicals in vitro. This property suggests that it may have therapeutic applications in conditions characterized by high oxidative stress levels.
Properties
Molecular Formula |
C32H20B4N6O3 |
---|---|
Molecular Weight |
579.8 g/mol |
IUPAC Name |
21-[2-(6-hydroxy-5H-pyrimido[5,4-c][2,1]benzazaborinin-4-yl)phenyl]-20,22-dioxa-9,11,23-triaza-1,19,21-triborahexacyclo[10.10.2.02,7.08,24.013,18.019,23]tetracosa-2,4,6,8(24),9,11,13,15,17-nonaene |
InChI |
InChI=1S/C32H20B4N6O3/c43-33-23-13-5-1-9-19(23)27-31(41-33)28(38-17-37-27)22-12-4-8-16-26(22)36-44-34-24-14-6-2-10-20(24)29-32-30(40-18-39-29)21-11-3-7-15-25(21)35(45-36)42(32)34/h1-18,41,43H |
InChI Key |
UJSSLUDYAHIVLK-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2C3=C(N1)C(=NC=N3)C4=CC=CC=C4B5OB6C7=CC=CC=C7C8=C9N6B(O5)C1=CC=CC=C1C9=NC=N8)O |
Origin of Product |
United States |
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